![molecular formula C17H30NP B12543692 Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- CAS No. 868698-51-5](/img/structure/B12543692.png)
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- is a chemical compound known for its unique structure and properties. It features a benzenamine core with a phosphinoethyl and a methyl group attached, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- typically involves the reaction of benzenamine derivatives with phosphine ligands under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzenamine compounds.
Applications De Recherche Scientifique
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- has numerous applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphinoethyl group enhances its reactivity and allows it to form stable complexes with metals, which can then catalyze a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it facilitates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler derivative with two methyl groups attached to the nitrogen atom.
Benzenamine, 2-(1,1-dimethylethyl)-: Features a tert-butyl group attached to the benzenamine core.
Benzenamine, N-ethyl-: Contains an ethyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- is unique due to the presence of the phosphinoethyl group, which significantly enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, including catalysis, material science, and pharmaceuticals.
Propriétés
Numéro CAS |
868698-51-5 |
|---|---|
Formule moléculaire |
C17H30NP |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N-(2-ditert-butylphosphanylethyl)-N-methylaniline |
InChI |
InChI=1S/C17H30NP/c1-16(2,3)19(17(4,5)6)14-13-18(7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
Clé InChI |
IPLHGYMFJNLOER-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CCN(C)C1=CC=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


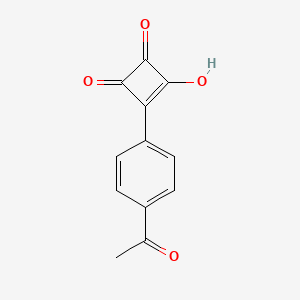
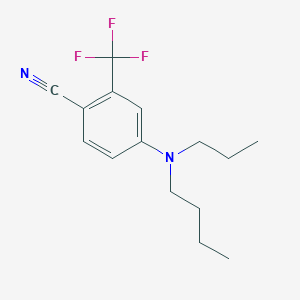
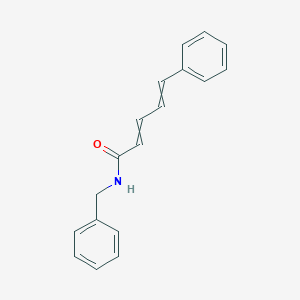
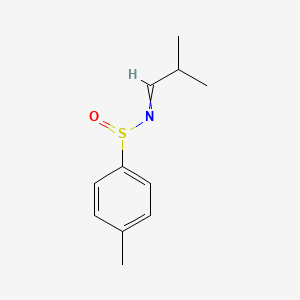
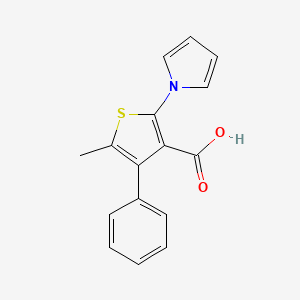
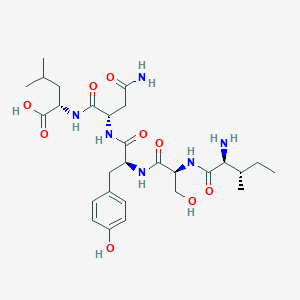



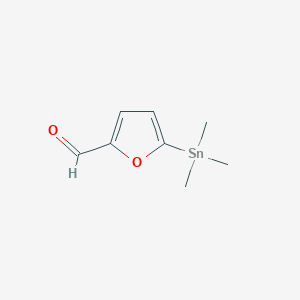
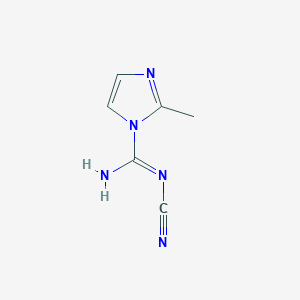
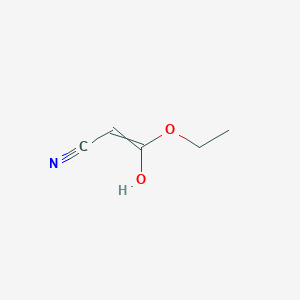
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)
![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
